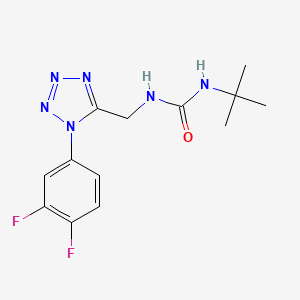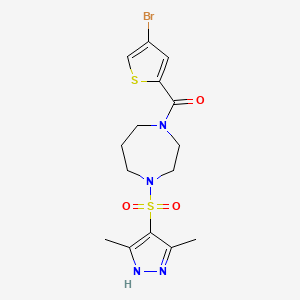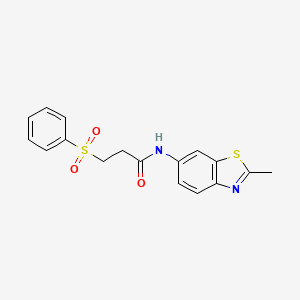
1-(tert-butyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(tert-butyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea” is a chemical compound with a CAS number of 941965-06-6 . It is an organofluorine compound, which means it contains at least one carbon-fluorine bond .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight, which is 228.24 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . Its exact mass is 228.10741940 g/mol .Applications De Recherche Scientifique
Reactions and Chemical Properties
Research into the reactions and chemical properties of compounds related to 1-(tert-butyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea, such as ureas and their derivatives, provides insights into their potential applications in synthesizing new materials and molecules. For instance, the study by Uhl et al. (1998) explores the reactions of digallane and diindane compounds with protic reagents, highlighting mechanisms that could be relevant for understanding the reactivity of structurally similar compounds in various conditions, including those involving urea derivatives Uhl, Graupner, Hahn, Spies, & Frank, 1998.
Cyclodextrin Complexation and Molecular Devices
The research on cyclodextrin complexation with stilbene derivatives by Lock et al. (2004) involves urea-linked cyclodextrin structures, demonstrating how these complexes can undergo photoisomerization and form molecular devices. This study underscores the potential of urea derivatives in constructing complex molecular systems with applications in nanotechnology and molecular electronics Lock, May, Clements, Lincoln, & Easton, 2004.
Lithiation and Synthesis Applications
Smith, El‐Hiti, & Shukla (1999) explore the lithiation of N′-aryl-N,N-dimethylureas, demonstrating diverse courses of reactions based on the substituent in the aryl ring. This work is significant for synthetic chemistry, providing methods for generating 2-substituted derivatives, which could be applied in developing new pharmaceuticals and materials Smith, El‐Hiti, & Shukla, 1999.
Pharmacological Characterization
The compound UR-7280, closely related to the chemical structure , is studied for its role as an angiotensin AT1-selective receptor antagonist, indicating the relevance of such structures in medicinal chemistry and pharmacology Arriba, Gómez-Casajús, Cavalcanti, Almansa, García-Rafanell, & Forn, 1996.
CO2 and N2O Fixation
Theuergarten et al. (2014) focus on the fixation of CO2 and N2O by sterically demanding N-heterocyclic carbenes, showcasing the environmental applications of urea derivatives in capturing greenhouse gases and potentially mitigating climate change impacts Theuergarten, Bannenberg, Walter, Holschumacher, Freytag, Daniliuc, Jones, & Tamm, 2014.
Propriétés
IUPAC Name |
1-tert-butyl-3-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2N6O/c1-13(2,3)17-12(22)16-7-11-18-19-20-21(11)8-4-5-9(14)10(15)6-8/h4-6H,7H2,1-3H3,(H2,16,17,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYESVLVADMWCOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC1=NN=NN1C2=CC(=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-fluorophenyl)-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2390587.png)
![Cyclohexyl(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2390589.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2390591.png)


![(Z)-methyl 2-(6-methoxy-2-((2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2390595.png)

![1-(2,6-dichlorobenzyl)-2-(methoxymethyl)-1H-benzo[d]imidazole](/img/structure/B2390597.png)
![4-[2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2390598.png)


![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B2390604.png)
![2-Chloro-N-[(7-oxo-1H-pyrazolo[1,5-a]pyrimidin-5-yl)methyl]acetamide](/img/structure/B2390605.png)
![(E)-2-(4-Methylphenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)ethenesulfonamide](/img/structure/B2390607.png)